Cas no 2228176-13-2 (3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine)
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine
- 2228176-13-2
- EN300-1919153
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- Inchi: 1S/C9H14BrNS/c1-6(3-4-11)9-8(10)7(2)5-12-9/h5-6H,3-4,11H2,1-2H3
- InChI Key: WXEBIRJOVHMSRG-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CSC=1C(C)CCN
Computed Properties
- Exact Mass: 247.00303g/mol
- Monoisotopic Mass: 247.00303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.3Ų
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1919153-0.05g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 0.05g |
$1851.0 | 2023-09-17 | ||
| Enamine | EN300-1919153-0.1g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 0.1g |
$1939.0 | 2023-09-17 | ||
| Enamine | EN300-1919153-0.25g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 0.25g |
$2027.0 | 2023-09-17 | ||
| Enamine | EN300-1919153-0.5g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 0.5g |
$2115.0 | 2023-09-17 | ||
| Enamine | EN300-1919153-1.0g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 1g |
$2203.0 | 2023-05-31 | ||
| Enamine | EN300-1919153-2.5g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 2.5g |
$4319.0 | 2023-09-17 | ||
| Enamine | EN300-1919153-5.0g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 5g |
$6390.0 | 2023-05-31 | ||
| Enamine | EN300-1919153-10.0g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 10g |
$9474.0 | 2023-05-31 | ||
| Enamine | EN300-1919153-1g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 1g |
$2203.0 | 2023-09-17 | ||
| Enamine | EN300-1919153-5g |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine |
2228176-13-2 | 5g |
$6390.0 | 2023-09-17 |
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine
Introduction to 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine (CAS No: 2228176-13-2)
3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2228176-13-2, belongs to a class of molecules that feature a thiophene core, which is a common structural motif in many bioactive molecules. The presence of both bromine and methyl substituents on the thiophene ring, along with an amine group at the butyl chain, makes this molecule a versatile intermediate for further chemical modifications and synthetic applications.
The structural characteristics of 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine contribute to its potential utility in the development of novel therapeutic agents. Thiophene derivatives are widely studied due to their role in various biological processes and their ability to interact with biological targets. The bromine substituent, in particular, provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential in constructing more complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the importance of thiophene-based scaffolds in drug discovery. For instance, studies have demonstrated that thiophene derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The amine group in 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine can be further modified to introduce additional functionalities, such as carboxylic acids or esters, which can enhance binding affinity to biological targets. This flexibility makes the compound a valuable building block for designing targeted therapies.
The synthesis of 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the bromine atom at the 3-position of the thiophene ring is critical and typically achieved through electrophilic aromatic substitution reactions. Subsequent functionalization of the butyl chain with an amine group can be accomplished via various methods, including reductive amination or nucleophilic substitution reactions. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications.
In the context of drug development, 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine has been explored as a precursor for more complex molecules. For example, researchers have utilized this compound to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The thiophene core interacts with the ATP-binding site of kinases, while the amine group can be tailored to optimize binding interactions. Such modifications have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The role of computational chemistry in designing and optimizing derivatives of 3-(3-bromo-4-methylthiophen-2-yl)butan-1-amine cannot be overstated. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of candidate compounds before they are synthesized. This approach has significantly reduced the time and cost associated with drug discovery by enabling rapid screening of virtual libraries. Furthermore, machine learning algorithms have been employed to identify novel structural motifs that could enhance drug efficacy.
Recent studies have also focused on the environmental impact of synthetic methodologies used in producing 3-(3-bromo-4-methylthiophen-2-yl)butan-1-am ine. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For instance, catalytic methods that employ palladium or nickel catalysts have been shown to improve reaction efficiency while reducing energy consumption. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing.
The versatility of 3-(3-bromo -4-methylthiophen -2 -yl)butan -1 -amine extends beyond its use as an intermediate in drug synthesis. It has also been explored as a ligand in coordination chemistry, where it forms complexes with transition metals that exhibit catalytic activity. These metal complexes have potential applications in industrial processes and material science. The ability to tune the electronic properties of these complexes by modifying the thiophene ring underscores the importance of this compound in interdisciplinary research.
Future directions in the study of 3-(3-bromo -4-methylthiophen -2 -yl)butan -1 -amine may involve exploring its biological activity through structure-based drug design. By integrating experimental data with computational modeling, researchers can refine molecular structures to improve target specificity and reduce side effects. Additionally, advances in biocatalysis may enable the use of enzymes for selective functionalization, further enhancing synthetic efficiency.
In conclusion, 3-( 3-bromo -4-methylthiophen -2 -yl )butan -1-am ine (CAS No: 2228176 -13 -2) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents, while its adaptability allows for diverse applications across multiple scientific disciplines. As research continues to uncover new possibilities for this molecule, 3-( 3-bromo -4-methylthiophen -2 -yl )butan -1-am ine is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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